Lipophilicity: 1-ethyl-N,3-dimethylpiperidin-4-amine vs. 1-ethyl-N-methylpiperidin-4-amine
The target compound exhibits a computed XLogP3-AA of 1.2, compared to 0.8 for 1-ethyl-N-methylpiperidin-4-amine (CAS 864247-56-3), a 0.4-unit increase [1][2]. This difference represents a 50% higher partition coefficient, predicted to enhance membrane permeability and blood-brain barrier penetration—critical for CNS-targeted probe design.
| Evidence Dimension | Lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | 1.2 |
| Comparator Or Baseline | 0.8 (1-ethyl-N-methylpiperidin-4-amine, CAS 864247-56-3) |
| Quantified Difference | Δ = +0.4 (50% higher logP) |
| Conditions | Computed by XLogP3 3.0 algorithm (PubChem release 2025.04.14) |
Why This Matters
Higher lipophilicity directly influences passive membrane diffusion; a ΔlogP of 0.4 can alter cellular uptake enough to determine whether a probe reaches its intracellular target, making analog substitution risky.
- [1] PubChem. (2026). PubChem Compound Summary for CID 54595021, 1-ethyl-N,3-dimethylpiperidin-4-amine. Retrieved April 25, 2026. View Source
- [2] PubChem. (2026). PubChem Compound Summary for CID 16770471, 1-ethyl-N-methylpiperidin-4-amine. Retrieved April 25, 2026. View Source
